1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a 4-chlorophenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be synthesized through various methods, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. A common synthetic route involves the cyclocondensation of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation to form the imidazo[1,5-a]pyridine core. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production typically involves scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with various molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid
- 1-(4-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
- 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
Uniqueness: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Properties
Molecular Formula |
C14H9ClN2O2 |
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Molecular Weight |
272.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
PZXRLVYHTHDHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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